

A Technical Guide to the Low-Temperature Phase Diagram of Helium-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Helium-4 atom

Cat. No.: B1232308

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the low-temperature phase diagram of Helium-4 (${}^4\text{He}$). It is intended for researchers, scientists, and professionals in fields where cryogenic temperatures and the unique properties of ${}^4\text{He}$ are of interest. This document summarizes key quantitative data, details experimental methodologies for phase diagram determination, and provides a visual representation of the phase transitions.

Introduction to the Unique Phases of Helium-4

Helium-4 is the only element that remains a liquid under atmospheric pressure at absolute zero.^[1] This remarkable property is a direct consequence of its weak interatomic forces and large zero-point energy. The low-temperature phase diagram of ${}^4\text{He}$ is characterized by the presence of a superfluid phase, known as Helium II (He II), in addition to the conventional solid, liquid (Helium I or He I), and gas phases. The transition between the normal liquid (He I) and the superfluid (He II) is a second-order phase transition, marked by the lambda (λ) line.^[2]

Quantitative Data of Phase Transitions

The following table summarizes the key quantitative data for the critical points and phase boundaries in the low-temperature phase diagram of Helium-4.

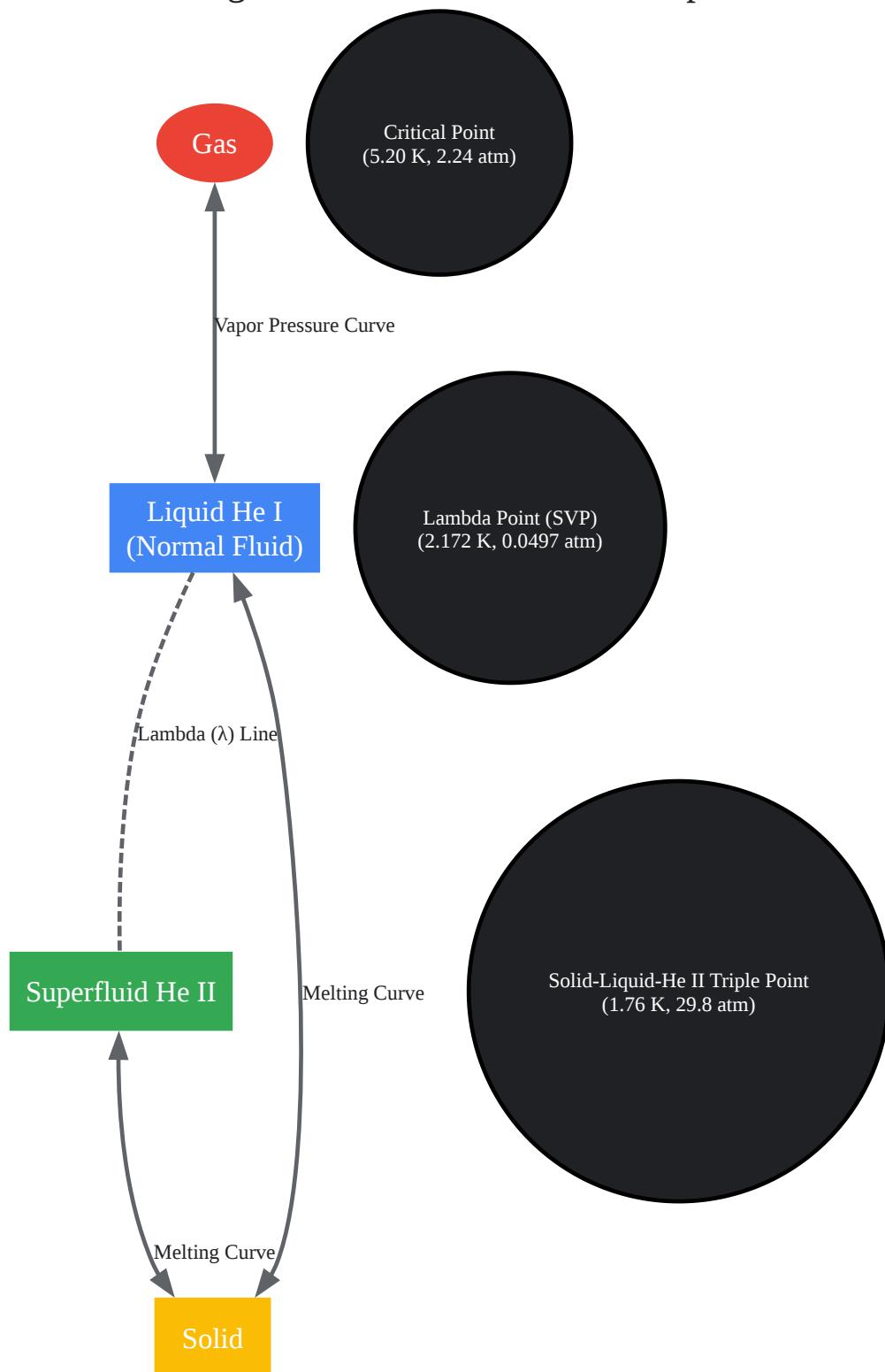
Feature	Temperature (K)	Pressure (atm)	Pressure (kPa)	Notes
Critical Point	5.20	2.24	227	The point above which distinct liquid and gas phases do not exist.
Boiling Point	4.22	1.00	101.3	At standard atmospheric pressure.
Lambda Point (Saturated Vapor Pressure)	2.172	0.0497	5.04	The temperature at which liquid Helium-4 transitions to a superfluid at its saturated vapor pressure.[2]
Upper Lambda Point (Solid-Liquid-He II)	1.76	29.8	3020	The triple point where solid, liquid He I, and superfluid He II coexist.
Minimum Solidification Pressure	~0	~25	~2533	The minimum pressure required to solidify Helium-4 at temperatures approaching absolute zero.[2]

Experimental Protocols for Phase Diagram Determination

The determination of the low-temperature phase diagram of Helium-4 involves a combination of sophisticated experimental techniques to precisely control and measure temperature, pressure, and the physical properties of the helium sample. The primary methods employed are:

- Vapor Pressure Thermometry: At low temperatures, the vapor pressure of a liquid is a very sensitive function of temperature. By measuring the pressure of the helium gas in equilibrium with the liquid, the temperature can be determined with high accuracy. This method is crucial for mapping the liquid-gas coexistence curve and is often used as a primary thermometry standard in the low-temperature regime.
- Calorimetry: This technique involves adding a known amount of heat to the helium sample and measuring the resulting temperature change. Calorimetry is essential for identifying phase transitions by detecting anomalies in the specific heat. The lambda transition, for instance, is named for the characteristic λ -shape of the specific heat capacity as a function of temperature.^[2] To achieve the highest precision, especially near the lambda point where the specific heat diverges, experiments have been conducted in microgravity environments, such as on the Space Shuttle, to minimize pressure gradients within the sample.
- Acoustic Resonance: The speed of sound in helium is dependent on its phase and thermodynamic state. By generating sound waves within a resonant cavity filled with helium and measuring the resonant frequencies, one can precisely determine the sound velocity. Changes in the sound velocity are used to detect phase transitions. For example, the onset of superfluidity is accompanied by the ability of He II to support a unique form of heat wave known as "second sound," in addition to the ordinary pressure-density waves ("first sound").
- Pressure Cells and Optical Observation: To map the solid-liquid phase boundary, helium is confined in a high-pressure cell. The pressure is gradually increased at a constant temperature until solidification is observed. This can be detected by monitoring the pressure, density, or by direct optical observation through transparent windows in the pressure cell.

A typical experimental workflow for mapping a portion of the phase diagram would involve the following conceptual steps:


[Click to download full resolution via product page](#)

A simplified workflow for experimentally determining a phase boundary.

Visualization of the Helium-4 Phase Diagram

The following diagram, generated using the Graphviz DOT language, illustrates the key features of the low-temperature phase diagram of Helium-4.

Phase Diagram of Helium-4 at Low Temperatures

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. srd.nist.gov [srd.nist.gov]
- 2. Superfluid helium-4 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Low-Temperature Phase Diagram of Helium-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232308#phase-diagram-of-helium-4-at-low-temperatures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com